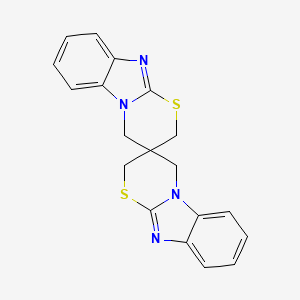
3,3'(4H,4'H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The specific structure of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) includes a spiro linkage between a thiazine and a benzimidazole ring, making it a compound of interest in various fields of scientific research.
准备方法
The synthesis of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole ring, followed by the formation of the thiazine ring. The final step involves the formation of the spiro linkage between the two rings. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
化学反应分析
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.
科学研究应用
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and anti-cancer properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
相似化合物的比较
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) can be compared with other similar compounds, such as benzimidazole derivatives and thiazine derivatives. While these compounds share some structural similarities, 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is unique due to its spiro linkage, which imparts distinct chemical and biological properties. For example, benzimidazole derivatives are known for their anti-parasitic and anti-fungal properties, while thiazine derivatives are studied for their anti-bacterial and anti-viral activities. The spiro linkage in 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) enhances its stability and bioavailability, making it a promising candidate for further research and development.
属性
CAS 编号 |
70374-15-1 |
|---|---|
分子式 |
C19H16N4S2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
3,3'-spirobi[2,4-dihydro-[1,3]thiazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4S2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
InChI 键 |
MLLGDIHQWNDKMF-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN3C4=CC=CC=C4N=C3SC2)CSC5=NC6=CC=CC=C6N51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















